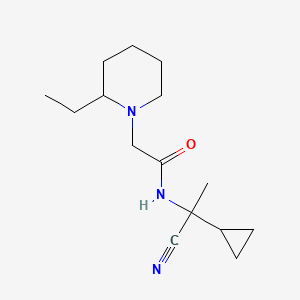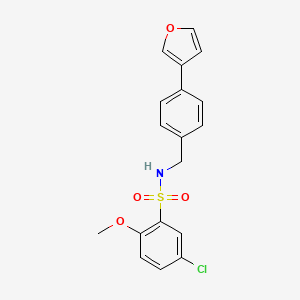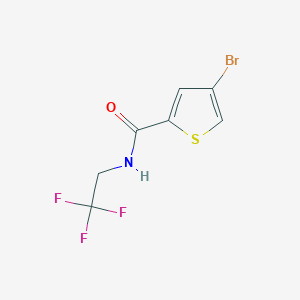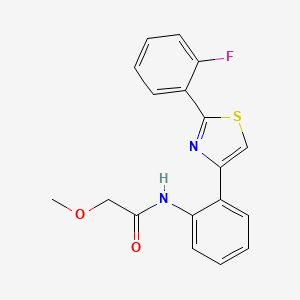
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a member of the imidazole family of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell growth, inflammation, and oxidative stress. The compound has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurology, the compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit various cellular pathways, and its antimicrobial properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are many future directions for the study of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. Some potential areas of research include the development of new therapeutic applications for the compound, the optimization of the synthesis method to produce higher yields and purity, and the study of its potential toxicity and safety in vivo. Additionally, the compound could be studied for its potential to act as a lead compound for the development of new drugs with similar structures and potential therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-nitrobenzyl chloride to form N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)aniline. This intermediate is then reacted with imidazole-4-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and infectious diseases. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, the compound has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIDAAGCDIXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)

![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)


![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)



![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)


